Cas no 224622-10-0 ((1R)-1-(3-methylthiophen-2-yl)ethan-1-ol)

(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1R)-1-(3-methylthiophen-2-yl)ethan-1-ol
- 2-Thiophenemethanol, α,3-dimethyl-, (αR)-
- (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol
- CS-0266795
- EN300-1844586
- 224622-10-0
- AKOS013306850
-
- Inchi: 1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1
- InChI Key: GBOQHKONOPQNPU-ZCFIWIBFSA-N
- SMILES: [C@@H](C1SC=CC=1C)(O)C
Computed Properties
- Exact Mass: 142.04523611g/mol
- Monoisotopic Mass: 142.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 48.5Ų
Experimental Properties
- Density: 1.126±0.06 g/cm3(Predicted)
- Boiling Point: 233.5±25.0 °C(Predicted)
- pka: 13.98±0.20(Predicted)
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844586-0.25g |
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol |
224622-10-0 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1844586-5.0g |
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol |
224622-10-0 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1844586-10g |
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol |
224622-10-0 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1844586-1g |
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol |
224622-10-0 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1844586-5g |
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol |
224622-10-0 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1844586-2.5g |
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol |
224622-10-0 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1844586-10.0g |
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol |
224622-10-0 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1844586-0.1g |
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol |
224622-10-0 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1844586-0.5g |
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol |
224622-10-0 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1844586-0.05g |
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol |
224622-10-0 | 0.05g |
$647.0 | 2023-09-19 |
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol Related Literature
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on (1R)-1-(3-methylthiophen-2-yl)ethan-1-ol
Chemical Profile: (1R)-1-(3-methylthiophen-2-yl)ethan-1-ol (CAS No. 224622-10-0)
(1R)-1-(3-methylthiophen-2-yl)ethan-1-ol, also known by its CAS registry number 224622-10-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of alcohols, specifically secondary alcohols, and features a thiophene ring substituted with a methyl group at position 3 and an ethanolic group at position 2. The stereochemistry at the alcohol-bearing carbon is specified as R, indicating a specific spatial arrangement that may influence its chemical reactivity and biological activity.
The molecular structure of (1R)-1-(3-methylthiophen-2-yl)ethan-1-ol comprises a thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. The thiophene moiety is substituted with a methyl group at position 3 and an ethanolic group (-CH(OH)CH3) at position 2. This substitution pattern suggests that the compound may exhibit unique electronic properties due to the conjugation within the thiophene ring and the presence of electron-donating groups like the methyl and hydroxymethyl groups.
Recent studies have highlighted the potential of thiophene-containing compounds in various applications, including drug discovery, material science, and catalysis. For instance, thiophene derivatives have been explored as potential candidates for anti-inflammatory agents, antioxidants, and even in the development of novel materials with tailored electronic properties. The presence of the hydroxymethyl group in (1R)-1-(3-methylthiophen-2-yl)ethan-1-ol adds another layer of complexity to its reactivity, making it a promising substrate for further chemical modifications.
From a synthetic perspective, the preparation of (1R)-1-(3-methylthiophen-2-yl)ethan-1 ol involves multi-step processes that typically begin with the synthesis of the thiophene ring followed by functionalization at specific positions. The stereochemistry at the alcohol-bearing carbon is crucial and can be controlled through enantioselective synthesis techniques such as asymmetric catalysis or resolution methods. Recent advancements in asymmetric synthesis have made it possible to produce this compound with high enantiomeric excess, which is essential for its application in chiral environments such as biological systems.
The biological activity of (1R)-1-(3-methylthiophen - - yl)ethan - ol has been a subject of recent research interest. In vitro studies have shown that this compound exhibits moderate antioxidant activity, likely due to the electron-rich nature of the thiophene ring and the hydroxymethyl group's ability to participate in hydrogen bonding and radical scavenging mechanisms. Additionally, preliminary pharmacokinetic studies suggest that this compound has reasonable bioavailability when administered orally, making it a potential candidate for further preclinical testing.
In terms of applications, (1R)-1-(3-methylthiophen - yl)ethan - ol has shown promise in several areas:
- Pharmaceuticals: Its antioxidant properties make it a potential candidate for drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
- Catalysis: The thiophene moiety can serve as a ligand in transition metal-catalyzed reactions, potentially enhancing catalytic efficiency in organic transformations.
- Material Science: The compound's electronic properties could be exploited in the development of novel materials for optoelectronic devices or sensors.
The synthesis and characterization of (1R)-1-(3-methylthiophen - yl)ethan - ol strong> have been detailed in several recent publications, highlighting its stability under various reaction conditions and its compatibility with common analytical techniques such as NMR spectroscopy and mass spectrometry. Researchers have also explored its reactivity under different pH conditions and temperatures, providing valuable insights into its potential use in industrial processes.
In conclusion, < strong >( R ) - - yl ) eth an - ol strong > represents an intriguing molecule with diverse potential applications across multiple scientific disciplines. Its unique combination of structural features makes it an attractive target for further research aimed at unlocking its full potential in drug discovery, catalysis, and materials science.
224622-10-0 ((1R)-1-(3-methylthiophen-2-yl)ethan-1-ol) Related Products
- 2138821-90-4(2-Butenamide, N-[4-(trifluoromethyl)-3-piperidinyl]-)
- 942007-34-3(2-(4-bromophenyl)methyl-6-phenyl-2,3-dihydropyridazin-3-one)
- 1039456-85-3(6-Chloro-9a-(2-fluoroethyl)-7-methoxy-9,9a-dihydro-1H-fluoren-3(2H)-one)
- 1112184-64-1(2,3-dihydrobenzofuran-6-carbonitrile)
- 847409-31-8(3-(4-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide)
- 1780809-78-0(2-(3-ethylphenyl)-2,2-difluoroethan-1-amine)
- 944903-75-7((5,6,7,8-tetrahydroquinazolin-2-yl)methanamine)
- 1710695-37-6(4-(3-Allyl-2,4-dioxo-imidazolidin-1-yl)-3-hydroxy-N,N-dimethyl-benzenesulfonamide)
- 2172125-09-4(2-(cyclobutylmethoxy)-1,3-thiazol-5-amine)
- 1215851-80-1(5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid)



